molecular formula C19H26N2O2 B4753808 N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B4753808
M. Wt: 314.4 g/mol
InChI Key: IQACXISRJWAFKT-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide works by inhibiting the breakdown of GABA, an inhibitory neurotransmitter in the brain. This results in increased levels of GABA in the brain, which can have a calming effect and reduce seizure activity. In addition, N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to increase the levels of GHB (gamma-hydroxybutyrate), a compound that has been shown to have anxiolytic effects.
Biochemical and Physiological Effects:
N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to increase the levels of GABA and GHB in the brain, which can have a calming effect and reduce seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a good safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for more precise targeting of this enzyme and reduces the potential for off-target effects. One limitation of using N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which can make dosing and administration more difficult.

Future Directions

There are several potential future directions for research on N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Huntington's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the long-term safety and efficacy of N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide in humans.

Scientific Research Applications

N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has shown promising results in reducing seizure activity and increasing the duration of seizure-free periods. It has also been shown to reduce drug-seeking behavior in animal models of addiction. N-cyclooctyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been studied for its potential anxiolytic effects.

properties

IUPAC Name

N-cyclooctyl-2-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(20-15-9-5-2-1-3-6-10-15)17-13-14-21(19(17)23)16-11-7-4-8-12-16/h4,7-8,11-12,15,17H,1-3,5-6,9-10,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQACXISRJWAFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2-oxo-1-phenylpyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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